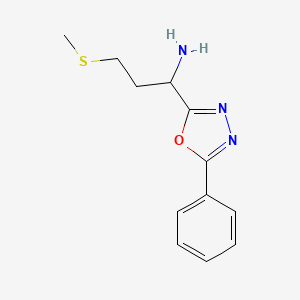
3-Methylsulfanyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylsulfanyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine: is a heterocyclic compound that features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylsulfanyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Introduction of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using phenylboronic acid and a suitable palladium catalyst.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced by reacting the intermediate compound with methylthiol or its derivatives under basic conditions.
Formation of the Propan-1-amine Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The oxadiazole ring is known for its antimicrobial activity, making this compound a potential candidate for the development of new antibiotics.
Anticancer Agents: The compound can be explored for its anticancer properties by targeting specific enzymes or pathways involved in cancer cell proliferation.
Industry:
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, such as herbicides or insecticides.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical drugs with various therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Methylsulfanyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission, by binding to the active site and preventing substrate access.
Pathway Modulation: It can modulate signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response, by interacting with key proteins and altering their activity.
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, share the oxadiazole ring and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds with a thiadiazole ring, which contains sulfur instead of oxygen, also exhibit comparable properties and applications.
Uniqueness:
Methylsulfanyl Group: The presence of the methylsulfanyl group in 3-Methylsulfanyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine enhances its lipophilicity and potential for membrane permeability, making it distinct from other oxadiazole derivatives.
Phenyl Group: The phenyl group contributes to the compound’s aromaticity and potential for π-π interactions, which can influence its binding affinity to molecular targets.
Properties
Molecular Formula |
C12H15N3OS |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-methylsulfanyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C12H15N3OS/c1-17-8-7-10(13)12-15-14-11(16-12)9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3 |
InChI Key |
VFHOKQNWPQCOAA-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NN=C(O1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14797484.png)

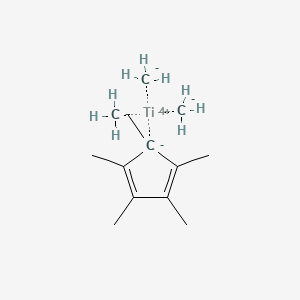
![1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine](/img/structure/B14797509.png)
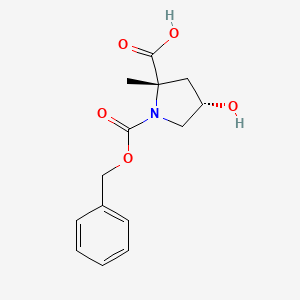
![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)a-Gal1Ac3Ac4Ac6Ac](/img/structure/B14797523.png)
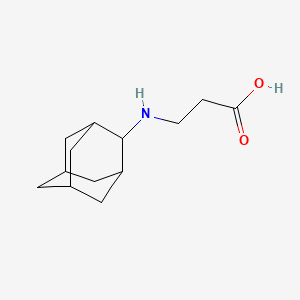
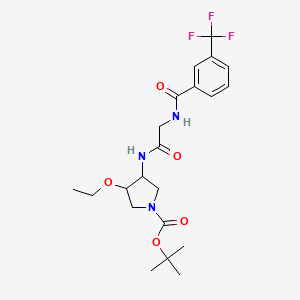
![[(6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B14797542.png)
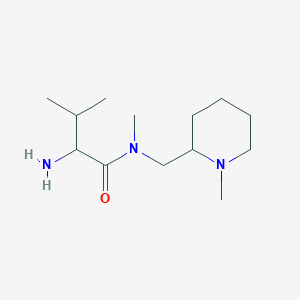
![1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one](/img/structure/B14797550.png)
![5-Cyano-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14797565.png)
![1-(2-ethoxyethyl)-7-[(4-methylpyridin-2-yl)methyl]-N-methylsulfonyl-5-(propylamino)pyrazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B14797571.png)
![2-[2-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B14797581.png)
